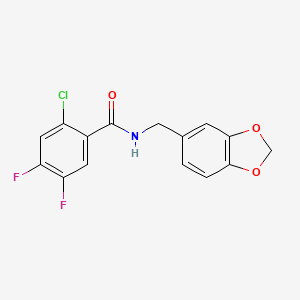

![molecular formula C21H25N3O B5540199 3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol CAS No. 6165-93-1](/img/structure/B5540199.png)

3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol" is a compound with a complex structure that includes a quinoline moiety, which is often seen in medicinal chemistry. The compound's molecular structure suggests potential for various biological activities.

Synthesis Analysis

The synthesis of similar quinoline derivatives involves multiple steps, including cyclization, nucleophilic substitution, and functional group transformations (Chen, Guo, & Lu, 1991).

Scientific Research Applications

Analgesic Properties

Research on compounds structurally similar to 3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol has shown promising analgesic properties. For instance, a study by Manoury et al. (1979) explored the analgesic and anti-inflammatory properties of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates, revealing significant analgesic potency in several compounds, with some even outperforming reference analgesics like glafenine and aminopyrine (Manoury et al., 1979).

Cytotoxicity and Antimicrobial Activity

Compounds related to 3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol have been synthesized and evaluated for their cytotoxic and antimicrobial properties. Cao et al. (2009) synthesized piperazine-1-carbodithioate derivatives of 2-substituted quinazolin-4(3H)-ones, which showed cytotoxicity against several human cancer cell lines, including lung, colon, and liver cancer, indicating potential as chemotherapeutic agents (Cao et al., 2009). Moreover, Patel et al. (2012) developed thiazolidinone derivatives with antimicrobial efficacy against various bacteria and fungi, highlighting their potential in combating infectious diseases (Patel et al., 2012).

Blood Sugar Lowering Properties

A study by Gupta et al. (1969) on a derivative of 3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol indicated its potential as a blood sugar-lowering agent, suggesting possible applications in the treatment of diabetes (Gupta et al., 1969).

properties

IUPAC Name |

3-[(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-benzo[h]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O/c1-3-23-10-12-24(13-11-23)14-19-15(2)22-20-17-7-5-4-6-16(17)8-9-18(20)21(19)25/h4-9H,3,10-14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWGVQMZJJZSNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977239 |

Source

|

| Record name | 3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one | |

CAS RN |

6165-93-1 |

Source

|

| Record name | 3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylbenzo[h]quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5540136.png)

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)

![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)

![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)

![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)

![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)